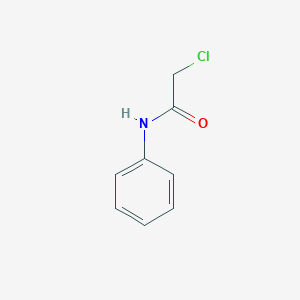

2-CHLORO-N-PHENYLACETAMIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONWPEXRCLHKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041409 | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige solid; [HSDB] | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000433 [mmHg] | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Very light beige, crystalline powder | |

CAS No. |

587-65-5 | |

| Record name | Chloroacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6RM9R0W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-88 °C | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Derivatization Strategies of 2 Chloro N Phenylacetamide

Established Synthetic Pathways for 2-Chloro-N-phenylacetamide

The synthesis of this compound is predominantly achieved through the acylation of aniline (B41778) and its derivatives with chloroacetyl chloride. This method is widely adopted due to its efficiency and straightforward procedure.

Acylation Reactions Utilizing Chloroacetyl Chloride with Aniline Derivatives

The most common and well-established method for the synthesis of this compound involves the reaction of aniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction, thus driving the reaction to completion. Various bases and solvent systems can be employed to optimize the reaction conditions.

One common procedure involves dissolving aniline in a suitable solvent, such as glacial acetic acid, and then adding chloroacetyl chloride in the presence of a buffer like sodium acetate. The reaction mixture is stirred for a period, after which the product is typically precipitated by pouring the mixture into ice-cold water. sigmaaldrich.com

Another approach utilizes a biphasic system, for instance, with toluene (B28343) and an aqueous solution of a base like sodium hydroxide (B78521). Aniline is dissolved in toluene, and an aqueous sodium hydroxide solution is added. The mixture is cooled, and chloroacetyl chloride is added dropwise while maintaining a low temperature. After stirring, the crystalline product precipitates and can be collected by filtration.

A variation of this method employs an organic base, such as triethylamine (B128534), in a solvent like dichloromethane (B109758). A mixture of aniline and triethylamine in dichloromethane is added dropwise to a cooled solution of chloroacetyl chloride in the same solvent. The reaction is stirred for an extended period, after which the product is isolated by washing the organic phase with water and removing the solvent.

The reaction conditions for the acylation of aniline with chloroacetyl chloride can be summarized as follows:

| Reactants | Solvent | Base | Temperature | Yield |

| Aniline, Chloroacetyl chloride | Glacial Acetic Acid | Sodium Acetate | Not specified | Not specified |

| Aniline, Chloroacetyl chloride | Toluene | Sodium Hydroxide | 0-10 °C | 90% |

| Aniline, Chloroacetyl chloride | Dichloromethane | Triethylamine | Ice-cooled | Not specified |

| Aniline, Chloroacetyl chloride | Acetone (B3395972) | Potassium Carbonate | Not specified | 75% |

Alternative Synthetic Routes (e.g., Palladium-Catalyzed Methods)

While the acylation of aniline with chloroacetyl chloride is the predominant synthetic route for this compound due to its high efficiency and simplicity, other modern synthetic methodologies for amide bond formation are worth noting. General strategies for C-N bond formation, such as palladium-catalyzed Buchwald-Hartwig amidation, have been developed. However, the specific application of these methods for the direct synthesis of this compound is not extensively reported in the literature, likely because the classical acylation method is highly effective and economical for this particular transformation.

Synthesis of Novel this compound Derivatives and Analogues

This compound serves as a valuable scaffold for the synthesis of a diverse range of derivatives and analogues, many of which are explored for their pharmacological potential. The reactive chloroacetyl group is particularly amenable to nucleophilic substitution, allowing for the introduction of various functional groups and heterocyclic systems.

N-Substituted Phenylacetamides for Pharmacological Exploration

A significant area of research involves the synthesis of N-substituted phenylacetamides derived from this compound. These modifications are often aimed at exploring the structure-activity relationships of new compounds for potential therapeutic applications, such as antidepressant agents.

For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives have been synthesized. The initial step in this synthesis involves the preparation of various 2-chloro-N-substituted-acetamides by reacting different aniline derivatives with chloroacetyl chloride. These intermediates are then reacted with 2-mercaptobenzimidazole (B194830) to yield the final products. sigmaaldrich.com

Another example is the synthesis of 2-chloro-N-methyl-N-phenylacetamide. This is achieved by the methylation of this compound. ekb.eg A novel synthetic route for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide, starts with the acylation of p-nitroaniline with a chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide, which is then methylated. nih.gov

Conjugation with Heterocyclic Systems (e.g., Piperazine (B1678402), Quinazolinone, 2-Oxoindole)

The conjugation of this compound with various heterocyclic systems has led to the development of novel compounds with interesting biological activities.

Piperazine: this compound derivatives can be reacted with piperazine and its analogues to form new compounds. For example, N-(2,6-dimethylphenyl)-2-(1-piperazine)acetamide is prepared by reacting 2-chloro-N-(2,6-xylyl)acetamide with piperazine monohydrochloride. researchgate.net In another study, 1-[2-(Aryl amino -2-oxoethyl) - amino -4-(N-ethyl piperazine)] benzene (B151609) derivatives were synthesized by reacting 4-(4-ethyl piperazine-1-yl) aniline with this compound in the presence of anhydrous potassium carbonate. mdpi.com

Quinazolinone: Novel quinazolinone derivatives have been synthesized using this compound as a starting material. For instance, new quinazolinone-based derivatives have been synthesized as potential PARP-1 inhibitors by alkylating a 2-mercapto-3-phenylquinazolinone with 2-chloro-N-(substituted phenyl)acetamide derivatives. organic-chemistry.org

2-Oxoindole: New N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been synthesized as carbonic anhydrase inhibitors. This involves the reaction of isatin (B1672199) (indole-2,3-dione) with an appropriate this compound in the presence of potassium carbonate in DMF. google.comresearchgate.net

Preparation of Organochalcogenide Compounds Derived from this compound

This compound has also been utilized in the synthesis of organochalcogenide compounds. One study reports the preparation of diorganyl selenide (B1212193) compounds by reacting 2-chloro-N-arylacetamides (where the aryl group can be phenyl, benzyl, o-tolyl, or p-tolyl) with sodium hydrogen selenide. Another novel approach describes the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide from the reaction of a sulfonylguanidine (B1260306) derivative with this compound.

Introduction of Chiral Centers and Enantiomeric Synthesis Considerations

While this compound is an achiral molecule, it serves as a crucial reagent in the synthesis of chiral derivatives, where stereochemistry is critical for biological activity. The introduction of chiral centers typically does not occur on the chloroacetyl fragment itself but is rather incorporated into the N-phenyl portion of the molecule or introduced in subsequent synthetic steps. Enantiomeric synthesis strategies, therefore, focus on utilizing or creating chiral aniline precursors before the chloroacetylation step.

A prominent example of this strategy is in the synthesis of the herbicide (S)-metolachlor. researchgate.net The key chiral center is introduced via the asymmetric hydrogenation of an imine. The synthesis starts with 2-ethyl-6-methylaniline, which is reacted with methoxyacetone (B41198) to form an imine. This imine then undergoes an iridium-catalyzed enantioselective hydrogenation, which has been facilitated by a chiral ferrocenyl diphosphine ligand, to produce a chiral amine with high enantiomeric excess. researchgate.net This enantiomerically enriched amine is then acylated using chloroacetyl chloride to yield the final chiral product, (S)-metolachlor. researchgate.net This approach highlights a common and effective strategy: securing the desired stereocenter in the amine precursor before its reaction with the chloroacetylating agent.

This method ensures that the chirality is established with high fidelity, and the subsequent acylation with chloroacetyl chloride proceeds without racemization, locking in the desired enantiomer. The considerations for such syntheses revolve around the efficiency and selectivity of the asymmetric catalyst used to create the chiral amine.

Reaction Mechanism Analysis and Optimization of Synthetic Protocols

The primary method for synthesizing this compound is the chloroacetylation of aniline with chloroacetyl chloride. researchgate.net The underlying reaction mechanism is a nucleophilic acyl substitution. In this process, the lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Optimization of this synthetic protocol involves manipulating several key parameters, including the choice of solvent, base, and reaction temperature, to maximize yield and purity. Schotten-Baumann conditions, which involve using an aqueous base like sodium hydroxide, are commonly employed. researchgate.netprepchem.com The reaction is often performed at low temperatures (e.g., 0°C) to control its exothermic nature and minimize side reactions. prepchem.com Various bases and solvent systems have been reported, each offering different advantages in terms of yield, reaction time, and ease of workup. For instance, potassium carbonate in acetone or triethylamine in dichloromethane can also be used to facilitate the reaction. researchgate.netekb.eg

The following table summarizes different reported protocols for the synthesis of this compound and its derivatives, illustrating the impact of varied conditions on the reaction outcome.

| Reactants | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aniline, Chloroacetyl chloride | 10% NaOH | Toluene/Water | < 10°C | 90.0% | prepchem.com |

| Aniline, Chloroacetyl chloride | Potassium carbonate | Acetone | Not specified | Not specified | ekb.eg |

| Various aryl amines, Chloroacetyl chloride | Potassium carbonate | Dichloromethane | Not specified | Good yields | researchgate.net |

| Anilines/amines, Chloroacetyl chloride | Sodium acetate | Glacial acetic acid | Not specified | Not specified | nih.gov |

Role as a Key Synthetic Intermediate for Complex Bioactive Molecules

This compound is a versatile and valuable building block in medicinal and agricultural chemistry due to the high reactivity of its carbon-chlorine bond. researchgate.net The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (including those containing oxygen, nitrogen, and sulfur), which allows for the construction of more complex molecular architectures. researchgate.net This reactivity makes it a key intermediate in the synthesis of numerous compounds with significant biological activity.

Herbicides: The chloroacetamide class of herbicides is a major application. As mentioned, this compound derivatives like metolachlor (B1676510) are synthesized by reacting a substituted aniline with chloroacetyl chloride. researchgate.net These herbicides are crucial in modern agriculture for weed control.

Antifungal Agents: The core structure of this compound itself has demonstrated promising antifungal and antibiofilm activity against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov In silico studies suggest its mechanism of action may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Its role as a synthetic intermediate allows for the creation of derivatives with potentially enhanced or broader-spectrum antifungal properties.

Antidepressant Agents: In the field of neuropharmacology, this compound is used as a starting material for novel antidepressant agents. It is reacted with 2-mercaptobenzimidazole to produce a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which have shown significant antidepressant potential in preclinical models. nih.gov

Carbonic Anhydrase Inhibitors: This compound is also employed in the synthesis of potent enzyme inhibitors. For example, it is used to alkylate isatin, and the resulting intermediate is further reacted to create isatin N-phenylacetamide-based sulfonamides. nih.gov These molecules have been investigated as inhibitors of human carbonic anhydrase isoforms, which are targets for various therapeutic areas, including cancer. nih.gov

Heterocyclic Systems: The reactivity of the chloroacetyl group is widely exploited for the synthesis of diverse heterocyclic compounds. The nucleophilic substitution of the chlorine atom, often followed by an intramolecular cyclization, can furnish various heterocyclic rings like imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net

The following table provides a summary of bioactive molecules and classes of compounds synthesized using this compound as a key intermediate.

| Class of Bioactive Molecule | Specific Example(s) | Therapeutic/Application Area | Reference |

|---|---|---|---|

| Herbicides | Metolachlor, (S)-metolachlor | Agriculture (Weed Control) | researchgate.net |

| Antifungal Agents | This compound itself | Antifungal, Antibiofilm | nih.gov |

| Antidepressant Agents | 2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide derivatives | Neuropharmacology | nih.gov |

| Carbonic Anhydrase Inhibitors | Isatin N-phenylacetamide based sulfonamides | Enzyme Inhibition (e.g., Anticancer) | nih.gov |

| Organochalcogen Compounds | Diorganyl selenide compounds | Materials Science, Bio-organic Chemistry | ekb.eg |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic characteristics of a molecule. These methods are fundamental to understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties.

While specific DFT studies focusing solely on 2-chloro-N-phenylacetamide are not extensively detailed in the available research, the methodology has been applied to its derivatives, showcasing its utility. For instance, in a study on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, a closely related compound, DFT calculations were performed using the CAM-B3LYP functional and the 6–311 G(d,p) basis set. The study found good agreement between the theoretically optimized structure and the geometry determined by X-ray crystallography, validating the computational approach nih.gov. Such studies underscore the power of DFT to predict the structural parameters of this compound and its analogs with high accuracy.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.nettaylorandfrancis.comyoutube.comlibretexts.org. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For the derivative 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, FMO analysis revealed that the electron density of the HOMO is primarily located on the phenyl ring, the sulfur atom, and the amide group. In contrast, the LUMO is mainly centered on the phenyl ring nih.gov. This distribution helps in predicting the sites of electrophilic and nucleophilic attack. An analysis of this compound using these methods would similarly illuminate its reactivity profile.

Table 1: Frontier Molecular Orbital Parameters for a this compound Derivative (Note: Data is for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, serving as an example of the analytical approach)

| Parameter | Value | Reference |

| HOMO Energy (EHOMO) | Data not available for parent compound | nih.gov |

| LUMO Energy (ELUMO) | Data not available for parent compound | nih.gov |

| Energy Gap (ΔE) | Data not available for parent compound | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules, predicting excitation energies and oscillator strengths researchgate.net. This allows for a theoretical understanding of how a molecule interacts with light.

This method has been successfully used to calculate the theoretical absorption spectrum of derivatives like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. In that case, the maximum absorption wavelength (λmax) was attributed to a π–π* electronic transition, primarily from the HOMO to the LUMO nih.gov. The application of TD-DFT to this compound would provide valuable data on its UV-visible absorption characteristics, which is essential for various analytical and photochemical applications.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), to form a stable complex nih.gov. It is widely used in drug discovery to understand and predict the interactions between small molecules and their biological targets.

Molecular docking simulations have been instrumental in identifying the potential biological targets of this compound. A significant study investigated its antifungal activity against clinical isolates of Candida tropicalis and Candida parapsapsilosis nih.gov. In this research, in silico studies were performed to predict the binding mode of this compound (referred to as A1Cl) with potential enzyme targets.

The simulations suggested that the compound likely exerts its antifungal effect by inhibiting the enzyme dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism necessary for DNA synthesis nih.govsnv63.ru. The docking results provided a structural hypothesis for the compound's activity, showing how it fits into the active site of the DHFR enzyme and interacts with key amino acid residues.

Building on the prediction of binding modes, computational studies can elucidate the specific mechanism of enzyme inhibition. For this compound, the molecular docking analysis against DHFR provided insights into its inhibitory action nih.gov.

The study compared the docking scores and binding interactions of this compound with DHFR against another potential target, geranylgeranyltransferase-I. The results strongly indicated that the inhibition of DHFR is the more probable mechanism of its antifungal activity nih.gov. This computational elucidation is critical, as it guides further experimental validation and the rational design of more potent analogs. By identifying the key interactions within the enzyme's active site, researchers can understand the structural basis for inhibition and predict how modifications to the ligand might enhance its binding affinity and inhibitory potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR has been instrumental in understanding how structural modifications influence their pharmacological effects.

Predictive QSAR models have been successfully developed for various pharmacological activities of this compound derivatives, particularly in the realms of antimicrobial and enzyme inhibitory actions. nih.govresearchgate.net In one such study, 2D-QSAR models were developed for a series of benzenesulfonamide (B165840) derivatives incorporating the N-phenylacetamide moiety to predict their inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are implicated in cancer. nih.gov These models demonstrated a sufficient predictive capability for inhibitory activity with minimal error, guiding the optimization of potent carbonic anhydrase inhibitors. nih.gov

Similarly, for antimicrobial applications, QSAR analyses have been conducted using cheminformatics prediction models like Molinspiration, SwissADME, PreADMET, and PkcSM. nih.govresearchgate.net These platforms are used to screen newly synthesized N-(substituted phenyl)-2-chloroacetamides for their potential antimicrobial efficacy by correlating their structural features with biological activity. nih.govresearchgate.net These predictive models are crucial for identifying promising candidates for further experimental testing against various pathogens. nih.gov

Through QSAR studies, specific molecular descriptors have been identified as key drivers of the pharmacological efficacy of this compound derivatives. These descriptors quantify various aspects of a molecule's physicochemical properties.

Lipophilicity (logP): The partition coefficient (logP) is a critical descriptor. Studies have shown that higher lipophilicity, often achieved by introducing halogenated substituents on the phenyl ring (e.g., N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides), correlates with increased antimicrobial activity. nih.govresearchgate.net This is attributed to the enhanced ability of highly lipophilic compounds to penetrate the phospholipid bilayer of microbial cell membranes. nih.govresearchgate.net

Topological Polar Surface Area (TPSA): TPSA, which measures the surface area of polar atoms in a molecule, is another vital descriptor for predicting permeability. For N-(substituted phenyl)-2-chloroacetamides, specific TPSA ranges have been identified as being the most favorable for high membrane permeability, a key factor in reaching intracellular targets. nih.gov

Substituent Position: The biological activity of these chloroacetamides has been shown to vary significantly with the position of substituents on the phenyl ring. nih.govresearchgate.net This highlights the importance of the three-dimensional arrangement of atoms and functional groups in determining the molecule's interaction with its biological target.

| Compound Derivative | Molecular Weight (g/mol) | logP | Topological Polar Surface Area (TPSA) (Ų) |

|---|---|---|---|

| N-phenyl chloroacetamide | 169.61 | 1.83 | 29.10 |

| N-(4-methylphenyl) chloroacetamide | 183.65 | 2.34 | 29.10 |

| N-(4-chlorophenyl) chloroacetamide | 204.06 | 2.54 | 29.10 |

| N-(4-hydroxyphenyl) chloroacetamide | 185.61 | 1.44 | 49.33 |

| N-(4-cyanophenyl) chloroacetamide | 194.62 | 1.49 | 52.89 |

Data sourced from studies utilizing SwissADME and Molinspiration computational tools. nih.govresearchgate.net

In Silico Pharmacokinetic and Toxicokinetic (ADMET) Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential in early-stage drug discovery to evaluate the pharmacokinetic profile of a compound. Various computational models are used to forecast these properties for this compound and its analogues.

The oral bioavailability of a compound is heavily dependent on its absorption from the gastrointestinal (GI) tract. Computational tools like SwissADME are used to predict Human Intestinal Absorption (HIA). ukaazpublications.com For the chloroacetamide class, predictions often indicate high GI absorption, a favorable characteristic for orally administered agents. ukaazpublications.com The BOILED-Egg model, another predictive tool, is applied to estimate passive gastrointestinal absorption, further refining the understanding of a compound's potential oral bioavailability. mdpi.com

| Compound Derivative | Gastrointestinal (GI) Absorption Prediction |

|---|---|

| N-phenyl chloroacetamide | High |

| N-(4-methylphenyl) chloroacetamide | High |

| N-(4-chlorophenyl) chloroacetamide | High |

| N-(4-hydroxyphenyl) chloroacetamide | High |

| N-(4-cyanophenyl) chloroacetamide | High |

Predictions based on the SwissADME model. nih.govukaazpublications.com

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system and a property to be avoided for peripherally acting drugs. In silico models are widely used to predict BBB permeability. nih.gov For derivatives of this compound, computational predictions often suggest that these compounds are not likely to permeate the BBB. nih.gov This prediction is based on molecular descriptors such as polarity and molecular size, which are analyzed by models like the BOILED-Egg model to forecast brain access. mdpi.com

Metabolic stability is a key determinant of a drug's half-life and duration of action. The cytochrome P450 (CYP) family of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of xenobiotics. nih.gov In silico tools can predict a compound's susceptibility to metabolism and its potential to inhibit specific CYP isoforms. Inhibition of CYP enzymes can lead to drug-drug interactions. helsinki.fi Predictions for derivatives of this compound suggest that they may act as inhibitors for some CYP isoforms, such as CYP1A2 and CYP2C9, while not inhibiting others like CYP2D6. researchgate.net Understanding these potential interactions is crucial for the development of safe therapeutic agents.

| Compound Derivative | CYP1A2 Inhibition Prediction | CYP2C9 Inhibition Prediction | CYP2D6 Inhibition Prediction |

|---|---|---|---|

| N-phenyl chloroacetamide | Yes | Yes | No |

| N-(4-methylphenyl) chloroacetamide | Yes | Yes | No |

| N-(4-chlorophenyl) chloroacetamide | Yes | Yes | No |

| N-(4-hydroxyphenyl) chloroacetamide | Yes | Yes | No |

| N-(4-cyanophenyl) chloroacetamide | No | No | No |

Predictions based on the SwissADME model. nih.govukaazpublications.com

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction has been a pivotal technique in determining the precise solid-state structure of 2-chloro-N-phenylacetamide and its derivatives. These studies reveal detailed information about the arrangement of molecules in the crystal lattice and the nature of the forces that govern their packing.

Table 1: Crystal Data for this compound chemicalbook.comnih.gov

| Parameter | Value |

| Chemical Formula | C₈H₈ClNO |

| Formula Weight | 169.61 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 5.0623 (15) |

| b (Å) | 18.361 (6) |

| c (Å) | 9.115 (2) |

| β (°) | 102.13 (3) |

| Volume (ų) | 828.3 (4) |

| Z | 4 |

Conformational analysis of this compound reveals specific orientations of its functional groups. The amide group (–C(=O)NH–) generally adopts a trans conformation, with the four atoms being nearly coplanar. nih.govnih.gov In the solid state, the conformations of the N—H and C=O bonds are anti to each other, while the C—Cl and C=O bonds in the side chain are in a syn conformation. chemicalbook.comnih.gov

The molecule is not perfectly planar. The acetamido group is typically twisted out of the plane of the phenyl ring. ijpsr.info For this compound, the dihedral angle between the amide group (–NHCO–) and the phenyl ring is 16.0 (8)°. chemicalbook.comnih.gov In substituted derivatives, this dihedral angle can vary. For example, in 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the phenyl ring plane by 28.87 (5)°. nih.govijpsr.info The degree of this twist is influenced by the electronic and steric nature of the substituents on the phenyl ring.

For example, the presence of a methoxy (B1213986) group in 2-chloro-N-(4-methoxyphenyl)acetamide leads to a three-dimensional structure generated by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, along with C—H⋯π(ring) interactions. nih.govijpsr.info In contrast, N,N-disubstituted derivatives, which lack a hydrogen-bond donor on the amide nitrogen, cannot form the same hydrogen-bonded networks and instead feature weaker intermolecular C—H⋯O interactions. nih.gov The conformation of the N—H bond relative to substituents can also be influenced; in 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N—H bond is syn to the ortho-methyl group. These variations demonstrate that substituents can fine-tune the supramolecular assembly and conformational preferences of the molecule.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the close contacts between neighboring molecules.

For instance, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the contributions to the Hirshfeld surface are dominated by H⋯H (35.5%), H⋯Cl/Cl⋯H (19.2%), H⋯C/C⋯H (11.8%), and H⋯O/O⋯H (11.6%) contacts. nih.govnih.gov Similarly, for 2-chloro-N-(4-methoxyphenyl)acetamide, C⋯H/H⋯C interactions make the largest contribution (33.4%), followed by Cl⋯H/H⋯Cl (20%) and O⋯H/H⋯O (19.5%) interactions. nih.gov These analyses provide quantitative evidence for the hydrogen bonds and other weaker interactions identified by X-ray diffraction and confirm their importance in the supramolecular assembly.

Application of Advanced Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques are essential for confirming the molecular structure in solution and for routine characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial in this regard.

¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and chemical environment of the atoms in the this compound molecule. The spectra provide characteristic signals for the protons and carbons in the phenyl ring, the methylene (B1212753) group, and the amide group.

The ¹H NMR spectrum of this compound in DMSO-d₆ shows a singlet for the methylene (CH₂) protons, signals in the aromatic region for the phenyl protons, and a singlet for the amide (NH) proton. The chemical shifts and splitting patterns are consistent with the molecular structure. ¹³C NMR spectroscopy complements this by providing signals for each unique carbon atom, including the carbonyl carbon of the amide group, the methylene carbon, and the carbons of the phenyl ring. This data is instrumental in confirming the successful synthesis and purity of the compound. ijpsr.info

Table 2: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ ppm) | Multiplicity | Solvent |

| CH₂ | 4.6 | Singlet | DMSO-d₆ |

| ArH | 7.18 | Doublet | DMSO-d₆ |

| ArH | 7.85 | Doublet | DMSO-d₆ |

| NH | 9.95 | Singlet | DMSO-d₆ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of this compound identifies the characteristic vibrational frequencies of its functional groups. The spectrum displays several key absorption bands that confirm the presence of the secondary amide and the chloroalkyl functionalities. A strong absorption band observed in the region of 1624-1668 cm⁻¹ is attributed to the C=O stretching vibration of the secondary amide group (Amide I band). ijpsr.info The N-H stretching vibration of the amide is typically observed as a distinct band around 3271 cm⁻¹. ijpsr.info

The N-H bending vibration (Amide II band) is found near 1543 cm⁻¹, and the C-N stretching vibration appears at approximately 1438 cm⁻¹. ijpsr.info The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which gives rise to absorption in the 785-540 cm⁻¹ range. ijpsr.info Furthermore, the monosubstituted benzene (B151609) ring exhibits a characteristic absorption peak at 567 cm⁻¹. ijpsr.info

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~3271 | N-H Stretch | Secondary Amide |

| ~1668 | C=O Stretch (Amide I) | Secondary Amide |

| ~1543 | N-H Bend (Amide II) | Secondary Amide |

| ~1438 | C-N Stretch | Amide |

| 785-540 | C-Cl Stretch | Chloroalkane |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 169, which corresponds to the molecular weight of the compound (C₈H₈ClNO). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak is also observed at m/z 171 with about one-third the intensity of the molecular ion peak.

The fragmentation of this compound is characterized by specific cleavage patterns. The most prominent fragment in the spectrum, often the base peak, is observed at m/z 93. nih.gov This peak results from the alpha-cleavage of the amide bond, leading to the formation of the stable aniline (B41778) cation ([C₆H₅NH₂]⁺). Another significant fragment appears at m/z 120. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Ion/Fragment | Description |

|---|---|---|

| 169 | [C₈H₈³⁵ClNO]⁺ | Molecular Ion Peak [M]⁺ |

| 171 | [C₈H₈³⁷ClNO]⁺ | Isotopic Peak [M+2]⁺ |

| 120 | [C₇H₆NO]⁺ | Fragment |

Toxicological Profile and Safety Assessment in Research Contexts

In Vitro Cytotoxicity and Genotoxicity Evaluations

In vitro studies are fundamental in determining a chemical's potential to cause harm to cells (cytotoxicity) and damage genetic material (genotoxicity). While direct studies on 2-chloro-N-phenylacetamide are limited, research on related chloroacetamide compounds provides valuable insights into its potential toxicological properties.

Research into the hematological effects of chloroacetamide herbicides, which share a similar chemical backbone with this compound, has demonstrated potential for adverse effects on red blood cells. A study investigating the impact of chloroacetamide herbicides like alachlor (B1666766) and acetochlor (B104951) on human erythrocytes revealed that these compounds can induce hemolysis, which is the rupture or destruction of red blood cells. nih.gov The study found that the parent herbicide compounds had a more significant hemolytic impact than their metabolites. nih.gov This suggests that the chloroacetamide structure itself may play a key role in damaging red blood cell membranes. While this study did not specifically test this compound, the findings on structurally similar compounds indicate a potential for hemolytic activity that warrants consideration in its safety assessment.

Below is a table summarizing the observed effects of related chloroacetamide herbicides on human red blood cells.

| Compound Class | Observed Effect | Key Finding |

| Chloroacetamide Herbicides | Hemolysis | Parent compounds showed a higher impact than their metabolites. nih.gov |

| Chloroacetamide Herbicides | Lipid Peroxidation | Herbicides induced lipid peroxidation in erythrocyte membranes. nih.gov |

The potential for a chemical to cause genetic mutations or DNA damage is a critical aspect of its toxicological profile. Studies on the chloroacetamide herbicide acetochlor and its metabolites have been conducted on mammalian cell lines to assess their genotoxicity.

In one study using the human liver cancer cell line HepG2, exposure to acetochlor and its metabolites, 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA) and 6-ethyl-o-toluidine (MEA), was found to induce DNA breakage. nih.govresearchgate.net The comet assay, a method for detecting DNA damage in individual cells, revealed a significant increase in DNA strand breaks in HepG2 cells following treatment with these compounds. researchgate.net Furthermore, the exposure led to a dose-dependent increase in lactate (B86563) dehydrogenase (LDH) leakage, indicating cytotoxicity, and promoted apoptosis (programmed cell death). nih.govresearchgate.net These findings highlight the genotoxic and cytotoxic potential of certain chloroacetamides in mammalian cells, likely mediated through the induction of oxidative stress. nih.gov

The table below details the genotoxic findings for the related chloroacetamide herbicide, acetochlor, and its metabolites in a mammalian cell line.

| Compound | Cell Line | Assay | Observed Genotoxic Effect |

| Acetochlor (AC) | HepG2 | Comet Assay | Induced DNA breakage. researchgate.net |

| 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA) | HepG2 | Comet Assay | Induced DNA breakage. researchgate.net |

| 6-ethyl-o-toluidine (MEA) | HepG2 | Comet Assay | Induced DNA breakage. researchgate.net |

In Silico Toxicity Predictions and Hazard Profiling for Research Applications

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure. unc.edu Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this field, establishing a correlation between a chemical's structural properties and its biological activity, including toxicity. crpsonline.comljmu.ac.uk These predictive models are valuable for prioritizing chemicals for further testing and for filling data gaps when experimental data is unavailable. unc.edu

For this compound, specific in silico toxicity prediction studies are not widely available in the reviewed literature. However, the principles of QSAR suggest that its structural features—namely the presence of a chloroacetamide group and a phenyl ring—would be the basis for any computational prediction. These models compare the structural fragments of the query molecule to a large database of compounds with known toxicities to predict endpoints such as carcinogenicity, mutagenicity, and organ-specific toxicity. While no specific predictions can be detailed here, the general hazard classifications for this compound indicate it is a skin, eye, and respiratory irritant. sigmaaldrich.com

Investigation of Potential Adverse Biological Effects (e.g., Methemoglobinemia Induction)

One of the most significant toxicological concerns associated with aniline (B41778) derivatives, including acetanilides like this compound, is the induction of methemoglobinemia. begellhouse.comlongdom.orglongdom.org Methemoglobinemia is a blood disorder in which an abnormal amount of methemoglobin—a form of hemoglobin where the iron in the heme group is in the ferric (Fe³⁺) state instead of the normal ferrous (Fe²⁺) state—is produced. nih.gov This ferric iron is unable to bind and transport oxygen, leading to functional anemia and tissue hypoxia. nih.govpulmonarychronicles.com

The mechanism of methemoglobinemia induction by aniline derivatives is typically indirect. nih.gov The parent compounds are metabolized in the liver to N-hydroxyl metabolites. begellhouse.comnih.govnih.gov These metabolites, such as phenylhydroxylamine, are potent oxidizing agents. nih.govcdc.govresearchgate.net Once they enter the red blood cells, they can directly oxidize hemoglobin to methemoglobin. longdom.orgnih.gov This process can overwhelm the natural enzymatic pathways, primarily the NADH-cytochrome b5 reductase system, that maintain methemoglobin at low levels. nih.govpulmonarychronicles.com

Analytical Methodologies and Reference Standard Applications

Development of Analytical Methods for Detection and Quantification

The accurate detection and quantification of 2-Chloro-N-phenylacetamide are essential in various scientific and industrial contexts. To achieve this, a range of analytical techniques are employed, with liquid chromatography-mass spectrometry being a premier approach, complemented by other chromatographic and spectroscopic methods.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) stands as a powerful and highly sensitive technique for the analysis of this compound. While a specific, detailed method validation for this compound is not extensively documented in publicly available literature, the principles of LC/MS/MS are well-established for analogous compounds, such as chloroacetanilide herbicides and their degradation products. These methods can be readily adapted for the analysis of this compound.

A typical LC/MS/MS method involves the separation of the target analyte from a sample matrix using a liquid chromatograph, followed by its ionization and detection by a tandem mass spectrometer. The high selectivity and sensitivity of this technique make it particularly suitable for identifying and quantifying trace amounts of the compound in complex mixtures. For instance, a reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid modifier like formic acid for mass spectrometry compatibility could be employed. sielc.com

In the context of impurity profiling in pharmaceutical substances, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) offers even greater resolution and speed. The development and validation of such a method for this compound would involve assessing parameters like linearity, accuracy, precision, and sensitivity (limit of detection and quantification). nih.govresearchgate.net

Table 1: Illustrative UPLC-MS/MS Method Parameters for Analysis of a Related Chloroacetamide

| Parameter | Condition |

| Chromatographic System | UPLC system coupled to a triple quadrupole mass spectrometer |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient Elution | A time-programmed gradient from a high aqueous to a high organic mobile phase composition |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions |

Other Chromatographic and Spectroscopic Techniques

Beyond LC/MS/MS, other analytical techniques are crucial for the characterization and routine analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before detection by a mass spectrometer. It can be used for both qualitative identification and quantitative analysis. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for the structural confirmation of this compound. The technique identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. For this compound, key characteristic IR absorption bands would include those for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). nih.govchemicalbook.com Spectral data for this compound shows characteristic peaks at approximately 3303 cm⁻¹ (N-H stretching), 1671 cm⁻¹ (C=O stretching), and 1559 cm⁻¹ (N-H bending). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of this compound. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. nih.govnih.gov For this compound, the ¹H NMR spectrum in DMSO-d₆ would typically show a singlet for the CH₂ protons, multiplets for the aromatic protons, and a singlet for the NH proton. nih.gov

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Observations |

| FT-IR (KBr, cm⁻¹) | ~3303 (N-H stretch), ~1671 (C=O stretch), ~1559 (N-H bend) nih.gov |

| ¹H NMR (DMSO-d₆, δ ppm) | ~4.6 (s, 2H, CH₂), ~7.1-7.9 (m, 5H, Ar-H), ~9.95 (s, 1H, NH) nih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Utilization as a Reference Standard in Drug Development and Quality Control

Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products. clpmag.com While this compound is not an active pharmaceutical ingredient itself, it can serve as a crucial reference standard, particularly as a process impurity or a starting material in the synthesis of more complex pharmaceutical molecules.

Analytical Method Development and Validation (AMV)

During the development and validation of analytical methods for a new drug substance, reference standards for known impurities are essential. If this compound is identified as a potential impurity in a drug manufacturing process, a well-characterized reference standard of this compound would be required. This standard would be used to:

Establish Specificity: To demonstrate that the analytical method can unequivocally assess the drug substance in the presence of its impurities, including this compound.

Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ): To establish the lowest concentration of this compound that can be reliably detected and quantified by the method.

Assess Accuracy and Linearity: By preparing calibration curves with known concentrations of the this compound reference standard, the accuracy and linear response of the method can be determined.

The validation of the analytical method would be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). chemscene.com

Quality Control (QC) Applications during Synthesis and Formulation

In a pharmaceutical manufacturing setting, reference standards are used in routine quality control testing to ensure that each batch of a drug substance or product meets its predefined quality specifications. If this compound is a specified impurity, its reference standard would be used to:

Identify and Quantify the Impurity: By comparing the analytical response of the sample to that of the reference standard, the presence and amount of this compound in a batch can be accurately determined.

Perform Limit Tests: To ensure that the level of this compound does not exceed the established safety threshold.

The use of a qualified reference standard in these QC applications is a fundamental aspect of Good Manufacturing Practices (GMP). researchgate.neteuropa.eu

Traceability against Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official public standards for medicines and other articles. uspnf.comreagecon.com These standards include monographs for active pharmaceutical ingredients, excipients, and dosage forms, which often specify the use of official pharmacopeial reference standards.

A thorough search of the current United States Pharmacopeia-National Formulary (USP-NF) and the European Pharmacopoeia (Ph. Eur.) databases does not reveal a specific monograph for this compound. uspnf.comedqm.eu This indicates that it is not currently an officially recognized pharmacopeial reference standard.

In the absence of a pharmacopeial standard, a "well-characterized" or "in-house" reference standard would be established by the pharmaceutical manufacturer. The characterization of this in-house standard would involve a comprehensive set of analytical tests to confirm its identity, purity, and potency. While not directly traceable to a USP or EP standard for the same compound, the analytical methods used for its characterization would be validated according to pharmacopeial principles and ICH guidelines to ensure its suitability for its intended use. The purity of commercially available this compound is often stated as a percentage (e.g., 97%), which can serve as a starting point for its qualification as a reference material. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Environmental Considerations and Biodegradation Research

Studies on Environmental Fate and Transformation Pathways

The environmental persistence and mobility of 2-chloro-N-phenylacetamide are intrinsically linked to its degradation in various environmental compartments, most notably soil and water. Research in this area has largely focused on the microbial breakdown of parent chloroacetamide herbicides, where this compound is often identified as a key intermediate.

Microbial Degradation:

Microorganisms play a pivotal role in the transformation of chloroacetamide herbicides. Several studies have elucidated pathways where more complex herbicides are broken down into simpler compounds, including this compound. For instance, the degradation of the herbicide butachlor (B1668075) by soil microorganisms has been shown to proceed through a dealkylation process, yielding this compound. This intermediate is then further metabolized by microbial communities.

One proposed degradation pathway involves the transformation of this compound to N-phenylacetamide, which can then be further broken down. Another significant pathway observed is the conversion to 2,6-diethylaniline, indicating that the amide bond is cleaved during microbial metabolism.

Abiotic Degradation:

While microbial degradation is a primary driver of transformation, abiotic processes such as hydrolysis can also contribute to the breakdown of chloroacetamide herbicides. The chloro-substituted acetyl group is susceptible to hydrolysis, which can lead to the formation of other degradation products. However, specific kinetic data on the hydrolysis rates of this compound under various environmental pH and temperature conditions are not extensively documented.

Soil Sorption and Mobility:

Detailed research findings on the degradation kinetics and transformation products of this compound are summarized in the table below. It is important to note that much of this data is derived from studies on the degradation of parent herbicides.

Table 1: Summary of Research Findings on the Environmental Fate and Transformation of this compound This table is populated with representative data and findings from various studies. The absence of specific values for this compound highlights the need for further direct research on this compound.

| Parameter | Finding | Research Context |

| Formation | Identified as a degradation product of butachlor and alachlor (B1666766). | Microbial degradation studies of parent herbicides in soil. |

| Microbial Degradation Pathway | Can be transformed into N-phenylacetamide and subsequently mineralized. | Laboratory studies with specific microbial strains. |

| Microbial Degradation Pathway | Can be converted to 2,6-diethylaniline. | Analysis of metabolites in soil microcosm experiments. |

| Degradation Rate in Soil | Data not specifically available for this compound. | Inferred to be a transient intermediate in the degradation of parent herbicides. |

| Hydrolysis Rate | Specific kinetic data is limited. | General knowledge of chloroacetamide chemistry suggests susceptibility to hydrolysis. |

| Soil Sorption (Koc) | No specific Koc value found in the reviewed literature. | Mobility is expected to be influenced by soil organic carbon content. |

Research on Potential for Bioaccumulation and Ecological Impact

The potential for a chemical to accumulate in living organisms and exert toxic effects on ecosystems is a critical aspect of its environmental risk profile.

Bioaccumulation Potential:

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food). The bioconcentration factor (BCF) is a key metric used to assess this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

There is a significant lack of empirical data on the bioconcentration factor for this compound. Predictions based on its physicochemical properties, such as the octanol-water partition coefficient (Log Kow), can provide an initial estimate. However, without experimental validation, the true bioaccumulation potential remains uncertain.

Ecological Impact:

The ecological impact of this compound is assessed through ecotoxicity studies on a range of aquatic and terrestrial organisms. These studies typically determine the concentrations at which adverse effects are observed, such as mortality (LC50) or inhibition of growth or reproduction (EC50).

Direct and comprehensive ecotoxicity data for this compound is scarce. While it is known to be a component of herbicide formulations and a degradation product, its specific toxicity to a wide array of non-target organisms has not been extensively characterized. Information on its effects on primary producers (algae), primary consumers (invertebrates like Daphnia), and secondary consumers (fish) is necessary for a robust ecological risk assessment. The antifungal activity of this compound has been noted in some studies, suggesting a potential to impact microbial communities.

The table below summarizes the limited available information and highlights the data gaps regarding the bioaccumulation and ecological impact of this compound.

Table 2: Research on Bioaccumulation and Ecological Impact of this compound This table reflects the current state of knowledge, which indicates a need for more targeted research on this compound.

| Parameter | Finding | Research Context |

| Bioconcentration Factor (BCF) | No experimentally determined BCF value found in the reviewed literature. | Bioaccumulation potential is currently unquantified. |

| Acute Toxicity to Fish (LC50) | Data not specifically available for this compound. | Risk to fish populations from this specific compound is unknown. |

| Acute Toxicity to Invertebrates (EC50) | Data not specifically available for Daphnia magna or other key indicator species. | The potential impact on aquatic food webs is not well understood. |

| Toxicity to Algae (EC50) | Data not specifically available. | The risk to primary producers in aquatic ecosystems is yet to be determined. |

| Other Ecological Effects | Demonstrated antifungal activity. | Suggests a potential to disrupt microbial community structure and function in soil and aquatic environments. |

Q & A

Q. What are the established synthesis routes for 2-chloro-N-phenylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via substitution and condensation reactions. For example, a substitution reaction using chloroacetyl chloride and aniline under alkaline conditions (e.g., K₂CO₃) in acetonitrile at room temperature yields the acetamide intermediate. Subsequent purification via recrystallization or column chromatography is recommended . Reaction conditions such as solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess aniline improves yield), and temperature control (room temperature minimizes side reactions) critically influence purity and yield .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Room temperature in airtight containers away from moisture .

- Emergency Measures : Immediate washing with water for skin contact and medical consultation if ingested . Refer to GHS hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR reveals peaks for the phenyl ring (δ 7.2–7.5 ppm) and the acetamide NH (δ 8.1–8.3 ppm). ¹³C NMR confirms the carbonyl carbon at δ 165–170 ppm .

- FTIR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N–H bend) .

- Mass Spectrometry : Molecular ion peak at m/z 169.6 (M⁺) with fragment ions at m/z 134 (loss of Cl) and 93 (phenyl fragment) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data resolve conformational ambiguities in this compound?

- Methodological Answer : Crystallographic studies reveal:

- Crystal System : Monoclinic (space group Cc) with lattice parameters a = 5.062 Å, b = 18.361 Å, c = 9.115 Å, and β = 102.13° .

- Molecular Geometry : The acetamide plane forms dihedral angles of 76.0° and 64.0° with phenyl rings, influencing steric interactions and hydrogen-bonding networks (N–H···O) .

- Data Interpretation : Use software like CrysAlisPro for structure refinement and Mercury for visualizing intermolecular interactions .

Q. What computational methods are employed to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., COVID-19 main protease) by simulating ligand-receptor interactions. Derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced binding .

- QSAR Modeling : Correlate substituent effects (e.g., chloro, fluoro) with bioactivity using descriptors like logP and polar surface area .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Error Analysis : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations via Gaussian). Discrepancies in NH proton shifts may arise from solvent effects or hydrogen bonding .

- Validation : Cross-check with crystallographic data to confirm bond lengths and angles. For example, the C–Cl bond length (1.74 Å) should match DFT-optimized structures .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Experimental Replication : Repeat reactions under standardized conditions (e.g., anhydrous DMF, 60°C) to verify discrepancies in reaction rates .

- Mechanistic Studies : Use kinetic isotope effects or Hammett plots to determine if electron-donating substituents on the phenyl ring enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.